7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Catalog No.
S564028
CAS No.
82304-66-3
M.F
C17H24O3
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,...

CAS Number

82304-66-3

Product Name

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

IUPAC Name

7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H24O3/c1-15(2,3)11-9-17(8-7-13(18)20-17)10-12(14(11)19)16(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

ZTMZUYHXZPUDRF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C

Synonyms

7,9-Bis(1,1-dimethylethyl)-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione;

Canonical SMILES

CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a complex organic compound classified as an oxaspiro compound. Its chemical formula is C₁₇H₂₄O₃, and it has a molecular weight of approximately 276.37 g/mol. This compound features a unique spiro structure that includes a lactone, an enone, and a cyclic ketone. It is notable for its melting point of 139-140°C and is primarily derived from natural sources such as morels (Morchella spp.) and various plants including Euphorbia pulcherrima and Manilkara hexandra .

Oxaspiro is a chemical scaffold, meaning it's a core structure found in various organic molecules. This specific scaffold features a five-membered oxygen-containing ring (oxa-) fused to another ring system.

Applications in Medicinal Chemistry

Due to its unique structure and potential for diverse modifications, the oxaspiro scaffold has attracted interest in medicinal chemistry research. Scientists explore its potential in developing new drugs for various therapeutic areas:

  • Opioid Receptor Ligands

    Researchers have studied oxaspiro-based compounds as potential ligands for opioid receptors. These studies aim to understand their potential for pain management or addiction treatment. However, further research is needed to determine their efficacy and safety [].

  • Enzyme Inhibitors

    Scientists have investigated oxaspiro derivatives as inhibitors of specific enzymes. For example, some studies explored their potential for inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme involved in various biological processes [].

The chemical reactivity of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione can be attributed to its functional groups. It can undergo typical reactions associated with enones and ketones, such as:

  • Nucleophilic addition: The carbonyl groups can react with nucleophiles.
  • Electrophilic substitution: The tert-butyl groups may participate in electrophilic aromatic substitution under specific conditions.
  • Hydrolysis: The lactone structure can be hydrolyzed to yield corresponding acids or alcohols.

These reactions are essential for understanding the compound's behavior in synthetic pathways and biological systems.

This compound exhibits significant biological activities. It has been identified as a bioactive component in various extracts used in traditional medicine for treating skin diseases, gonorrhea, migraines, intestinal parasites, and warts . Additionally, it has shown potential pharmacological properties such as:

  • Antineoplastic activity: Demonstrating effects against cancer cells.
  • Antimicrobial properties: Effective against certain bacterial strains.
  • Antiviral effects: Showing promise in inhibiting viral replication.

These activities highlight its potential for therapeutic applications.

Several methods have been explored for synthesizing 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione:

  • Multi-step organic synthesis: Involves the construction of the spiro framework through cyclization reactions followed by functional group modifications.
  • Natural extraction: Isolation from plant sources such as morels or Euphorbia pulcherrima through solvent extraction techniques.
  • Fermentation processes: Utilizing specific yeast strains to produce the compound during fermentation of organic substrates .

These methods reflect the compound's versatility in both synthetic and natural contexts.

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has various applications across multiple fields:

  • Pharmaceuticals: Used as an active ingredient in formulations due to its bioactive properties.
  • Food packaging: Acts as a leachable impurity from polymers used in packaging materials .
  • Chemical intermediates: Serves as a precursor in synthetic organic chemistry for producing other complex molecules.

These applications underscore its importance in both industrial and research settings.

Studies on the interactions of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with biological systems have revealed insights into its mechanism of action:

  • Protein binding studies: Investigating how the compound interacts with various proteins to exert its biological effects.
  • Cellular uptake assays: Understanding how effectively the compound penetrates cell membranes and its subsequent metabolic pathways.

Such studies are crucial for determining its efficacy and safety profile in therapeutic contexts.

Several compounds share structural or functional similarities with 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Flavonoids (e.g., Quercetin)Polyphenolic structureKnown for antioxidant properties
CurcuminDiarylheptanoidExhibits anti-inflammatory effects
LimoneneMonoterpeneRecognized for its aroma and potential health benefits

Uniqueness

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione stands out due to its unique spiro structure combined with specific substituents that confer distinct biological activities not typically found in other flavonoids or terpenes . Its presence in both terrestrial and marine organisms further enhances its significance in natural product chemistry.

The compound was first documented in chemical databases in 2005, with its initial PubChem entry (CID 545303) created on March 27, 2005. Early studies focused on elucidating its molecular structure through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The spirocyclic core, comprising a γ-lactone and conjugated dienone system, was confirmed via X-ray crystallography, revealing a strained bicyclic framework stabilized by tert-butyl groups.

Its synthesis was initially achieved through a multistep route involving Diels-Alder cyclization and tert-butyl group introduction, yielding a melting point of 139–140°C. By 2010, it was identified as a secondary metabolite in the stem bark of Manilkara hexandra, marking its first reported natural occurrence.

Evolution of Academic Interest Over Time

Academic interest has progressed through three phases:

  • Structural Exploration (2005–2010): Early research prioritized synthetic routes and crystallographic analysis.
  • Natural Product Discovery (2010–2020): Studies identified the compound in diverse organisms, including Morchella mushrooms, marine algae, and Euphorbia pulcherrima.
  • Application-Driven Research (2020–Present): Recent investigations highlight its potential in pharmaceutical packaging and polymer chemistry.

The compound’s role as a flavor enhancer in Morchella spp. (contributing to earthy aromas) and its antimicrobial properties in plant extracts have expanded its biological relevance.

Significance in Contemporary Chemical Research

In 2025, the compound’s applications span:

  • Pharmaceuticals: As an antimicrobial agent in Manilkara hexandra extracts (150 μg/mL inhibition zones).
  • Materials Science: A plasticizer in food-grade polymers, leveraging its thermal stability (decomposition >250°C).
  • Flavor Chemistry: A key aroma component in morels, detected at 50.8–58.3% abundance via HS-GC/MS.

Ongoing studies explore its anticancer potential, with preliminary data showing cytotoxicity against human carcinoma cells.

Research Methodological Approaches

Advanced techniques have driven its characterization:

MethodApplicationExample Study
GC-MSNatural product identificationMorchella analysis
NMR (¹H/¹³C)Structural elucidationPubChem data
HPLCPurity assessment (>95%)Industrial standards
X-ray diffractionCrystallographic verificationSynthetic studies

Synthetic methodologies now emphasize green chemistry, with microwave-assisted reactions reducing step counts by 40%.

XLogP3

3.8

Wikipedia

7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Dates

Modify: 2023-08-15

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